molecular formula C8H10N2O B1486747 6-(But-3-en-1-yl)pyrimidin-4-ol CAS No. 2091635-08-2

6-(But-3-en-1-yl)pyrimidin-4-ol

Cat. No. B1486747
CAS RN: 2091635-08-2
M. Wt: 150.18 g/mol
InChI Key: KWNCDSGGEXMWOP-UHFFFAOYSA-N
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Description

“6-(But-3-en-1-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C8H10N2O. It is an amine compound with a molecular weight of 165.19 .


Synthesis Analysis

While specific synthesis methods for “6-(But-3-en-1-yl)pyrimidin-4-ol” were not found, similar compounds have been synthesized using ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . These methods involve the creation of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkages .


Molecular Structure Analysis

The molecular structure of “6-(But-3-en-1-yl)pyrimidin-4-ol” is based on the pyrimidine ring, a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules .

Scientific Research Applications

Synthesis of Bicyclic [6 + 6] Systems

“6-(But-3-en-1-yl)pyrimidin-4-ol” plays a crucial role in the synthesis of bicyclic [6 + 6] systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are significant due to their complex structure and potential biological applications.

Reactivity and Substituent Effects

The compound serves as a foundational structure to study the reactivity of substituents linked to the ring carbon and nitrogen atoms. This research is essential for understanding and predicting the behavior of related compounds in various chemical reactions .

Biological Applications in Medicine

Due to its structural features, “6-(But-3-en-1-yl)pyrimidin-4-ol” has been applied in medicinal chemistry. It contributes to the development of new drugs and therapeutic agents, particularly in targeting diseases where pyrimidine derivatives show efficacy .

Therapeutic Potential in Drug Development

The compound has shown promise in the therapeutic potential of pyridopyrimidine derivatives. It is part of the scaffold for drugs that have been approved or are under consideration for the treatment of various conditions .

Pharmacological Tool for Cognitive Diseases

In clinical trials, derivatives of “6-(But-3-en-1-yl)pyrimidin-4-ol” have been used as pharmacological tools for testing hypotheses in disease states associated with impairment of cGMP signaling or cognition .

Anticancer Screening

The compound has been utilized in the synthesis of derivatives for in vitro anticancer screening. This application is crucial for the early-stage development of potential anticancer drugs .

Future Directions

The future directions for research on “6-(But-3-en-1-yl)pyrimidin-4-ol” and similar compounds include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

properties

IUPAC Name

4-but-3-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-3-4-7-5-8(11)10-6-9-7/h2,5-6H,1,3-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNCDSGGEXMWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(But-3-en-1-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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